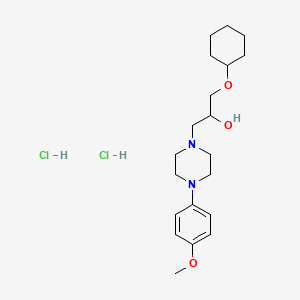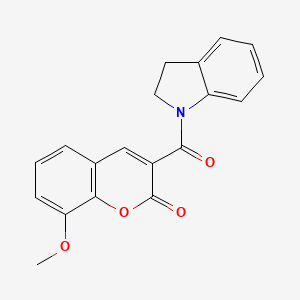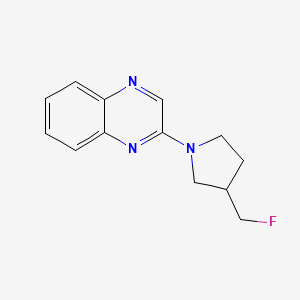
2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline is a versatile chemical compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as drug discovery, organic synthesis, and material science. The unique structure of this compound, which includes a fluoromethyl group attached to a pyrrolidine ring, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with fluoromethylpyrrolidine. One common method includes the use of triethylene diamine (DABCO) as a catalyst and tetrahydrofuran as a solvent . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反应分析
Types of Reactions
2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while substitution reactions may produce various substituted quinoxalines.
科学研究应用
2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in drug discovery, particularly as a kinase inhibitor.
Industry: It is used in the development of materials with specific properties, such as high-efficiency phosphorescent light-emitting diodes.
作用机制
The mechanism of action of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets. For example, it has been studied as a kinase inhibitor, where it binds to the catalytic domain of tyrosine kinases, inhibiting their activity and affecting downstream signaling pathways . This interaction can lead to the inhibition of cell proliferation and angiogenesis, making it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate used in the synthesis of the drug Erdafitinib.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various medicinal chemistry applications.
Uniqueness
2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline is unique due to the presence of the fluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for research and development in multiple scientific fields.
属性
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3/c14-7-10-5-6-17(9-10)13-8-15-11-3-1-2-4-12(11)16-13/h1-4,8,10H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFOGZWYGVPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-Cyanocyclobutyl)-2-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2793966.png)
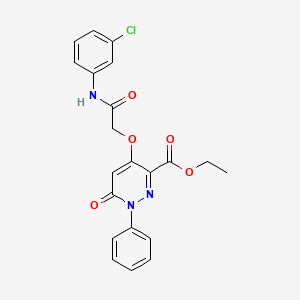
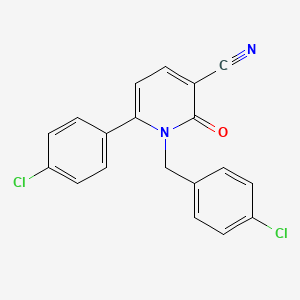
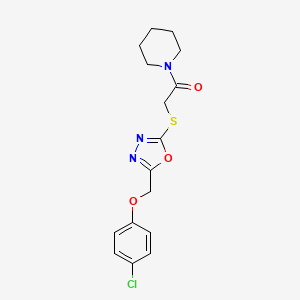
![2-bromo-5-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide](/img/structure/B2793971.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2793974.png)
![4-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2793975.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2793978.png)
![2,2,2-Trifluoro-N-[(2S,3R,4R)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B2793979.png)

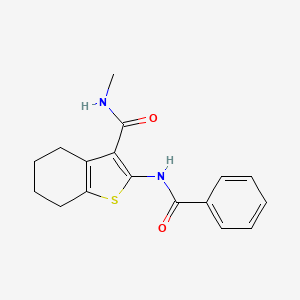
![6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2793983.png)
